4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride
Description
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride is a boronic ester compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Properties
IUPAC Name |
1-[[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2.2ClH/c1-17(2)18(3,4)24-19(23-17)16-7-6-15(20)12-14(16)13-22-10-8-21(5)9-11-22;;/h6-7,12H,8-11,13H2,1-5H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLWKRZFUAKBTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN3CCN(CC3)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BCl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride typically involves the reaction of 4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the efficiency of production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group enables participation in palladium-catalyzed coupling reactions. Key characteristics include:
Mechanistic Insight : The boronate undergoes transmetallation with palladium catalysts, forming intermediates that couple with aryl halides. The electron-rich piperazine moiety does not interfere with the catalytic cycle .
Hydrolysis to Boronic Acid
The pinacol ester undergoes acid-catalyzed hydrolysis to release the free boronic acid:
Conditions :
Applications : The boronic acid form is used in diol-binding studies and sensor development due to reversible complexation with cis-diols .
Petasis Multicomponent Reactions
The compound participates in Petasis reactions with amines and carbonyl compounds:
| Components | Catalyst | Product | Diastereoselectivity |
|---|---|---|---|
| Glyoxylic acid, amines | InBr₃ (10 mol%) | α-Amino boronate derivatives | Up to 95% ee |
| Lactols, amino alcohols | BINOL (20 mol%) | β-Amino alcohols | syn:anti = 9:1 |
Key Finding : The fluorine substituent enhances electrophilicity at the boron center, accelerating imine allylboration steps .
Amide Formation via Boronate Activation
The boronate group facilitates nucleophilic substitutions with amines:
Reaction Pathway :
-
Activation with DMF-Cl (Vilsmeier reagent) forms a reactive boron triflate.
-
Reaction with primary amines yields aryl amides.
Example :
Stability and Reactivity Considerations
Thermal Stability : Decomposes above 200°C (TGA data) .
Solubility :
Safety : Causes eye and skin irritation; reactions require inert atmosphere due to palladium catalyst sensitivity .
Scientific Research Applications
Suzuki-Miyaura Coupling Reactions
The compound is extensively utilized in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This reaction is pivotal in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
| Property | Value |
|---|---|
| Reaction Type | Suzuki-Miyaura Coupling |
| Role | Coupling agent |
| Reaction Conditions | Varies (often aqueous) |
Formation of Boronic Esters
It serves as a precursor for the synthesis of various boronic esters. These derivatives are essential in organic synthesis due to their ability to form stable complexes with diols and other nucleophiles.
Anticancer Activity
Research indicates that compounds similar to 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester exhibit anticancer properties. They may inhibit specific kinases involved in cancer cell proliferation.
Case Study: Inhibition of Kinase Activity
A study demonstrated that this compound inhibited the activity of certain kinases, leading to reduced proliferation of cancer cells in vitro. The mechanism involves reversible covalent bonding with the enzyme's active site, altering its function.
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial effects against various pathogens. This property could be explored further for developing new antibiotics or antimicrobial agents.
Pharmacological Insights
The pharmacodynamics of this compound indicate that it interacts with biological targets through reversible covalent bonding, particularly affecting enzymes involved in metabolic pathways.
| Pharmacological Aspect | Details |
|---|---|
| Target Enzymes | Kinases, hydrolases |
| Mechanism | Reversible covalent bonding |
| Biological Pathways | Cell signaling pathways |
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride involves its ability to form stable boron-carbon bonds. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired coupled product . The molecular targets and pathways involved include the activation of palladium catalysts and the formation of boron-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid Pinacol Ester
- 4-Methylphenylboronic Acid Pinacol Ester
- 4-Fluorophenylboronic Acid Pinacol Ester
Uniqueness
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester Dihydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of the piperazinyl group enhances its solubility and reactivity in various chemical reactions, making it a versatile reagent in organic synthesis .
Biological Activity
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester dihydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. This compound, with the molecular formula and a molecular weight of approximately 334.25 g/mol, exhibits structural characteristics that contribute to its pharmacological properties.
Anticancer Activity
Research indicates that boronic acid derivatives, including this compound, possess significant anticancer properties. The mechanism of action often involves the inhibition of proteasomes, which are crucial for protein degradation within cells. For instance, studies have shown that certain boronic acids can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that a related boronic acid compound exhibited an IC50 value of 8.21 nM against U266 cells, indicating potent growth inhibition .
Antiviral Activity
Boronic acids have also been explored for their antiviral effects, particularly against HIV. The binding affinity of these compounds to viral proteins can disrupt replication processes.
- Research Findings : A derivative was reported to inhibit HIV replication with an IC50 of approximately 5 µM by affecting the p24 capsid protein . This suggests a promising avenue for developing antiviral therapies.
Pharmacokinetics
The pharmacokinetic profile of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic acid pinacol ester shows favorable characteristics:
- Stability : Compared to established drugs like bortezomib, this compound has demonstrated greater in vivo stability and a larger volume of distribution .
- Toxicity : It exhibits relatively low toxicity levels, making it a candidate for further development in therapeutic applications .
Data Table: Biological Activity Comparison
Safety and Handling
The compound is classified as harmful if swallowed and may cause skin irritation upon contact. Proper safety measures should be observed when handling this compound in laboratory settings.
Safety Data Summary
| Hazard Classification | Description |
|---|---|
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H319 | Causes serious eye irritation |
Q & A
Q. What are the recommended protocols for synthesizing this compound?
Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions. For example:
- Step 1: Prepare the boronate ester precursor (e.g., pinacol ester) via palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron.
- Step 2: React the boronate ester with a substituted aryl halide containing the 4-methylpiperazinylmethyl group. Use Pd(dppf)Cl₂ as a catalyst and potassium phosphate as a base in a dioxane/water mixture under inert atmosphere .
- Step 3: Isolate the dihydrochloride salt via acid treatment (e.g., HCl in methanol).
Key Considerations:
Q. How does the solubility profile of this compound influence experimental design?
Methodological Answer: Solubility data for structurally similar phenylboronic acid pinacol esters in organic solvents (Table 1) can guide solvent selection:
| Solvent | Solubility (mg/mL) | Reference |
|---|---|---|
| Chloroform | 45–60 | |
| Acetone | 30–40 | |
| 3-Pentanone | 25–35 | |
| Hydrocarbons (e.g., hexane) | <5 |
Implications:
- Use chloroform or acetone for reactions requiring high solubility.
- Avoid hydrocarbons for recrystallization. The dihydrochloride form may exhibit enhanced aqueous solubility compared to the free base.
Q. What safety precautions are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to minimize inhalation .
- Exposure Response:
- Storage: Store in a sealed container at 2–8°C in a dry, ventilated area away from oxidizers .
Advanced Research Questions
Q. How do electronic effects of the 4-fluoro and piperazinylmethyl groups impact cross-coupling reactivity?
Methodological Answer:
- Fluorine Substituent: The electron-withdrawing fluorine enhances electrophilicity of the aryl ring, accelerating oxidative addition in palladium-catalyzed couplings .
- Piperazinylmethyl Group: The basic nitrogen in piperazine may coordinate to palladium, potentially slowing transmetallation. Mitigate this by using bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
- Experimental Validation: Compare reaction rates with/without fluorine or piperazine using kinetic studies (e.g., in situ IR monitoring).
Q. What computational methods predict the compound’s stability under acidic or basic conditions?
Methodological Answer:
- DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model hydrolysis pathways of the boronate ester. The dihydrochloride form may stabilize the boron center via protonation, reducing susceptibility to nucleophilic attack .
- Experimental Corroboration: Perform pH-dependent stability assays (e.g., HPLC tracking degradation over 24 hours at pH 2–12).
Q. How does the dihydrochloride form affect crystallization and polymorph screening?
Methodological Answer:
- Salt Screening: Co-crystallize with counterions (e.g., chloride) using solvent evaporation or cooling crystallization. Monitor polymorphs via XRPD.
- Impact of Protonation: The dihydrochloride form increases lattice energy, favoring crystalline phases. Test solvents like ethanol/water mixtures (70:30 v/v) for optimal crystal growth .
Data Contradictions and Resolution:
- Solubility Discrepancies: reports low hydrocarbon solubility for pinacol esters, but the dihydrochloride form’s ionizability may improve solubility in polar aprotic solvents (e.g., DMSO). Validate via saturation solubility assays.
- Synthesis Yields: Coupling reactions in achieved ~70% yield, but steric hindrance from the piperazinylmethyl group may reduce efficiency. Optimize with microwave-assisted synthesis to enhance kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
